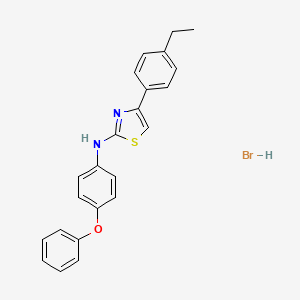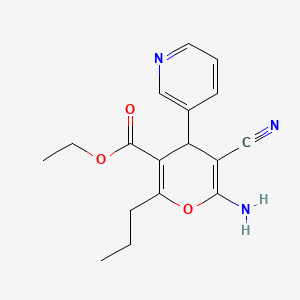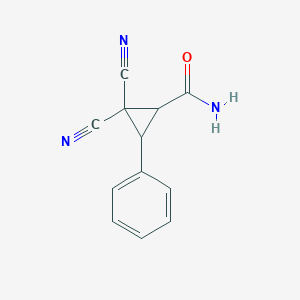
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide, also known as EPTA hydrobromide, is a chemical compound that has shown potential as a therapeutic agent in various scientific studies.
Mécanisme D'action
The exact mechanism of action of 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide is not fully understood. However, studies have suggested that it may exert its therapeutic effects through the inhibition of various enzymes and signaling pathways involved in inflammation and tumor growth. Additionally, 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been shown to modulate neurotransmitter levels in the brain, which may contribute to its potential use in the treatment of neurological disorders.
Biochemical and Physiological Effects:
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been shown to exhibit various biochemical and physiological effects in different experimental models. It has been reported to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in vitro and in vivo. Additionally, 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been shown to inhibit the growth of various cancer cell lines and induce apoptosis in tumor cells. Furthermore, studies have suggested that 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide may enhance cognitive function and improve mood in animal models of depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide in lab experiments is its potential as a multi-targeted therapeutic agent. It has been shown to exhibit various biological activities, which makes it a promising candidate for the development of novel drugs. However, there are also limitations to using 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide in lab experiments. For example, its low solubility in water may make it difficult to administer in certain experimental settings. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Orientations Futures
There are several future directions for research on 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression. Additionally, more research is needed to fully understand its mechanism of action and identify potential drug targets. Furthermore, studies are needed to investigate its safety and efficacy in human clinical trials.
Méthodes De Synthèse
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide can be synthesized through a multi-step process involving the condensation of 4-ethylbenzaldehyde with 4-phenoxyaniline, followed by the reaction of the resulting Schiff base with thiosemicarbazide. The final product is obtained by treating the thiazole intermediate with hydrobromic acid.
Applications De Recherche Scientifique
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been the subject of numerous scientific studies due to its potential as a therapeutic agent. It has been shown to exhibit anti-inflammatory, anti-tumor, and anti-microbial activities in various in vitro and in vivo models. Additionally, 4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine hydrobromide hydrobromide has been investigated for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and depression.
Propriétés
IUPAC Name |
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N2OS.BrH/c1-2-17-8-10-18(11-9-17)22-16-27-23(25-22)24-19-12-14-21(15-13-19)26-20-6-4-3-5-7-20;/h3-16H,2H2,1H3,(H,24,25);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVCXQYXJVZTEAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)NC3=CC=C(C=C3)OC4=CC=CC=C4.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21BrN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethylphenyl)-N-(4-phenoxyphenyl)-1,3-thiazol-2-amine;hydrobromide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-bromo-2-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-6-methoxyphenol](/img/structure/B4891091.png)
![5-imino-6-[4-(1-naphthylmethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4891096.png)
![N~2~-(4-chlorophenyl)-N~2~-[(4-methoxyphenyl)sulfonyl]-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4891097.png)
![2-[(2,4,6-trichlorophenyl)amino]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4891104.png)
![N-{1-[1-(3-methylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-4-phenylbutanamide](/img/structure/B4891111.png)
![4-[5-(2-chlorophenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4891116.png)
![3-chloro-4-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-(2-methyl-2-propen-1-yl)benzamide](/img/structure/B4891122.png)
![N-[4-acetyl-5-(3,4,5-trimethoxyphenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B4891127.png)
![7-(3-fluorophenyl)-2-methyl-3-phenylpyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B4891135.png)

![[1-(1,3-benzodioxol-5-ylcarbonyl)-4-(2-phenoxyethyl)-4-piperidinyl]methanol](/img/structure/B4891146.png)


![6-(2-ethoxy-1-naphthyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4891187.png)